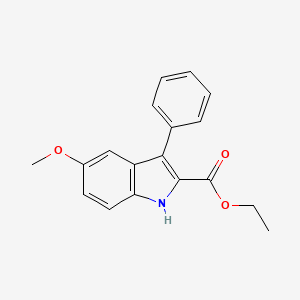

![molecular formula C15H15N3O2 B1268774 N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide CAS No. 315671-80-8](/img/structure/B1268774.png)

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

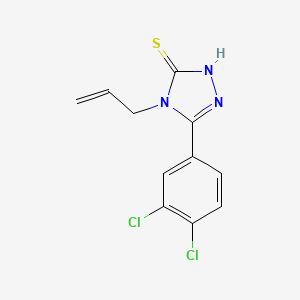

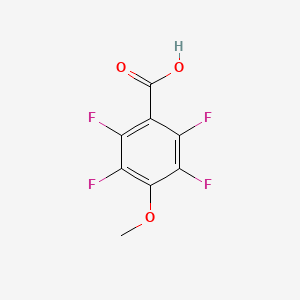

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide (NHP-2MB) is an important compound in the field of medicinal chemistry. It is used to synthesize various pharmaceuticals and has a wide range of applications in the scientific research and medical fields. NHP-2MB is a white crystalline solid with a melting point of 108-110°C and a boiling point of 210-212°C. The structure of NHP-2MB consists of a hydrazinocarbonyl group attached to a phenyl group and a methylbenzamide group. It is a versatile compound that can be used in a variety of ways.

Applications De Recherche Scientifique

1. Synthesis and Characterization

- Sulfonamide Schiff Bases Synthesis : Schiff bases of a similar compound, 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, were synthesized and characterized. These compounds showed significant enzyme inhibition potential and antioxidant properties (Kausar et al., 2019).

2. Biological Activities

- Antimicrobial Screening : A study on 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a similar thiazole ring structure revealed notable in vitro antibacterial and antifungal activities. This suggests potential therapeutic applications in treating microbial diseases (Desai et al., 2013).

- Enzyme Inhibition Studies : In a study involving 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, compounds with a similar structure demonstrated significant enzyme inhibition, suggesting potential for developing new antibacterial agents (Ravichandiran et al., 2015).

3. Potential Anticancer Applications

- Histone Deacetylase Inhibitors : N-acylhydrazone derivatives, structurally related to N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide, showed promise as histone deacetylase inhibitors, which are key targets in cancer therapy. These compounds induced cell cycle arrest and apoptosis in cancer cells (Rodrigues et al., 2016).

4. Antitubercular and Antiviral Activities

- Antitubercular and Antiviral Agents : Novel thioureas derived from 4-aminobenzohydrazide hydrazones, structurally related to the compound , were synthesized and exhibited significant antiviral and antitubercular activities. This highlights their potential as therapeutic agents against various infectious diseases (Çıkla, 2010).

5. Phosphodiesterase Inhibitors

- Phosphodiesterase Modulators : Research on N-methylanilide and N-methylbenzamide derivatives, similar in structure to the compound of interest, identified their potential as phosphodiesterase 10A inhibitors. This suggests applications in treating disorders related to basal ganglia dysfunction, such as Parkinson's disease and schizophrenia (Kilburn et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)15(20)17-12-8-6-11(7-9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYAWPFCWIPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)